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Compound of Interest

Compound Name: UBP608

Cat. No.: B1682678 Get Quote

Note: No publicly available scientific data or documentation could be found for the compound

designated "UBP608." As such, a direct head-to-head comparison with PEAQX is not possible

at this time. This guide provides a comprehensive overview of PEAQX (also known as NVP-

AAM077), a well-documented NMDA receptor antagonist, to serve as a resource for

researchers, scientists, and drug development professionals.

Introduction to PEAQX (NVP-AAM077)
PEAQX is a potent, orally active, and selective competitive antagonist of the N-methyl-D-

aspartate (NMDA) receptor, a key player in excitatory neurotransmission within the central

nervous system.[1] Its mechanism of action involves directly competing with the endogenous

agonist, glutamate, at its binding site on the GluN2 subunits of the NMDA receptor.[1] This

competitive antagonism prevents the conformational change required for ion channel

activation, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions.[1]

Initially reported to have a high selectivity for NMDA receptors containing the GluN2A subunit,

more detailed studies have shown a more moderate 5- to 15-fold preference for GluN1/GluN2A

receptors over GluN1/GluN2B receptors.[1][2][3] This subunit preference is a defining

characteristic of its pharmacological profile, as different GluN2 subunits are associated with

distinct physiological and pathological processes.[1] PEAQX has been investigated for its

potential as an anticonvulsant and as a tool for studying the roles of GluN2A-containing NMDA

receptors in synaptic plasticity, learning, and memory.[2][4][5]
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Quantitative Data Summary
The potency and selectivity of PEAQX have been characterized in various in vitro assays. The

following tables summarize key quantitative data for PEAQX and other relevant NMDA receptor

antagonists for contextual comparison.

Table 1: In Vitro Potency and Selectivity of PEAQX (NVP-AAM077)

Receptor Subtype Assay Type Parameter Value

hGluN1/GluN2A Functional Assay IC₅₀ 270 nM[1][6]

hGluN1/GluN2B Functional Assay IC₅₀ 29.6 µM[6][7]

GluN1/GluN2A Binding Assay Kᵢ
~52 nM (for ST3, an

improved analog)[3]

GluN1/GluN2B Binding Assay Kᵢ
~782 nM (for ST3, an

improved analog)[3]

Table 2: Comparative Efficacy of Selected NMDA Receptor Antagonists

Compound
Target
Subunit(s)

IC₅₀ (nM) Kᵢ (nM)
Selectivity
(GluN2A vs.
GluN2B)

PEAQX (NVP-

AAM077)

GluN2A-

preferring

31 - 270

(hGluN1/2A)[3]

~52 (for ST3, an

analog)[3]

~5-15 fold

preference for

GluN2A[3]

GluN2B
215 - 29,600

(hGluN1/2B)[3]

~782 (for ST3,

an analog)[3]

Ifenprodil GluN2B-selective
72 (wild type

2B/2B)[3]
-

>200-fold

preference for

GluN2B[3]

TCN-201 GluN2A-selective

Submicromolar

potency at

GluN2A[3]

-

No activity at

GluN2B at 50

µM[3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_the_Mechanism_of_Action_of_Peaqx_NVP_AAM077_a_Competitive_NMDA_Receptor_Antagonist.pdf
https://www.medchemexpress.com/peaqx.html
https://www.medchemexpress.com/peaqx.html
https://www.medchemexpress.com/PEAQX-tetrasodium-hydrate.html
https://www.benchchem.com/pdf/Peaqx_A_Comparative_Analysis_of_a_GluN2A_Preferring_NMDA_Receptor_Antagonist.pdf
https://www.benchchem.com/pdf/Peaqx_A_Comparative_Analysis_of_a_GluN2A_Preferring_NMDA_Receptor_Antagonist.pdf
https://www.benchchem.com/pdf/Peaqx_A_Comparative_Analysis_of_a_GluN2A_Preferring_NMDA_Receptor_Antagonist.pdf
https://www.benchchem.com/pdf/Peaqx_A_Comparative_Analysis_of_a_GluN2A_Preferring_NMDA_Receptor_Antagonist.pdf
https://www.benchchem.com/pdf/Peaqx_A_Comparative_Analysis_of_a_GluN2A_Preferring_NMDA_Receptor_Antagonist.pdf
https://www.benchchem.com/pdf/Peaqx_A_Comparative_Analysis_of_a_GluN2A_Preferring_NMDA_Receptor_Antagonist.pdf
https://www.benchchem.com/pdf/Peaqx_A_Comparative_Analysis_of_a_GluN2A_Preferring_NMDA_Receptor_Antagonist.pdf
https://www.benchchem.com/pdf/Peaqx_A_Comparative_Analysis_of_a_GluN2A_Preferring_NMDA_Receptor_Antagonist.pdf
https://www.benchchem.com/pdf/Peaqx_A_Comparative_Analysis_of_a_GluN2A_Preferring_NMDA_Receptor_Antagonist.pdf
https://www.benchchem.com/pdf/Peaqx_A_Comparative_Analysis_of_a_GluN2A_Preferring_NMDA_Receptor_Antagonist.pdf
https://www.benchchem.com/pdf/Peaqx_A_Comparative_Analysis_of_a_GluN2A_Preferring_NMDA_Receptor_Antagonist.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways and Mechanism of Action
PEAQX's primary mechanism is the competitive antagonism of the NMDA receptor. This action

has significant downstream effects on multiple intracellular signaling cascades that are critical

for neuronal function, plasticity, and survival.
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Figure 1. Competitive antagonism of the NMDA receptor by PEAQX.

By blocking NMDA receptor-mediated calcium influx, PEAQX can modulate downstream

pathways such as the Akt/GSK-3β and CREB signaling cascades.[1] For instance, the

activation of synaptic NMDA receptors is a primary driver of CREB phosphorylation, which is

essential for long-term potentiation and neuronal survival.[1] PEAQX can inhibit the activation

of this pathway by blocking the initial calcium signal.[1]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following are summaries of key experimental protocols used to characterize PEAQX.

1. Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Kᵢ) of PEAQX for the NMDA receptor using a

competitive binding assay with a radiolabeled antagonist (e.g., [³H]CGP 39653).[1][3]

Materials:

Cell membranes expressing the NMDA receptor subtype of interest.[3]

Radioligand (e.g., [³H]CGP 39653).[3]

PEAQX at various concentrations.[3]

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3]

Glass fiber filters and a filtration manifold.[3][8]

Scintillation counter.[3]

Procedure:

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and

varying concentrations of PEAQX. Include tubes for total binding (no competitor) and non-
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specific binding (with a saturating concentration of a non-labeled competitor).[1][8]

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

[3]

Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from free

radioligand.[3][8]

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

[3]

Data Analysis: Calculate specific binding by subtracting non-specific from total binding.

Plot the percentage of specific binding against the logarithm of the PEAQX concentration

to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ =

IC₅₀ / (1 + [L]/Kd).[1]
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Figure 2. Experimental workflow for the radioligand binding assay.

2. Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through the NMDA receptor channel and

determine the functional inhibitory potency (IC₅₀) of a compound.

Objective: To measure the inhibitory effect of PEAQX on NMDA receptor-mediated currents

in living cells.

Materials:

Cells expressing recombinant NMDA receptors (e.g., HEK293 cells) or primary neurons.

Patch-clamp rig with amplifier and data acquisition system.
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Glass micropipettes.

Extracellular and intracellular recording solutions.

NMDA and glycine (co-agonist).

PEAQX at various concentrations.

Procedure:

Cell Preparation: Culture cells on coverslips suitable for microscopy.

Patching: Form a high-resistance seal (giga-seal) between a glass micropipette and the

cell membrane, then rupture the membrane to achieve the whole-cell configuration.

Recording: Clamp the cell at a negative holding potential (e.g., -60 mV).

Agonist Application: Apply NMDA and glycine to elicit an inward current.

Antagonist Application: Co-apply PEAQX at various concentrations with the agonists and

measure the reduction in the current amplitude.

Data Analysis: Plot the percentage of inhibition against the PEAQX concentration and fit

the data with a logistic function to determine the IC₅₀ value.

3. In Vivo Anticonvulsant Activity Assessment (Maximal Electroshock Test)

This in vivo assay evaluates the anticonvulsant properties of a compound.

Objective: To determine the dose of PEAQX that protects 50% of animals from Maximal

Electroshock (MES)-induced seizures (ED₅₀).[1]

Materials:

Male mice or rats.[1][4]

Electroconvulsive shock apparatus with corneal electrodes.[1]

PEAQX and vehicle control (e.g., saline).[1]
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Procedure:

Administration: Administer PEAQX or vehicle to groups of animals at various doses (e.g.,

intraperitoneally or subcutaneously).[1][4]

Induction: At the time of expected peak drug effect, deliver a brief, high-intensity electrical

stimulus through corneal electrodes to induce a seizure.

Observation: Observe the animals for the presence or absence of the tonic hindlimb

extension phase of the seizure. The absence of this phase is considered protection.[1]

Data Analysis: Calculate the percentage of protected animals at each dose and determine

the ED₅₀ value using probit analysis.[1]

Conclusion
PEAQX (NVP-AAM077) is a valuable research tool characterized as a competitive NMDA

receptor antagonist with a moderate preference for the GluN2A subunit.[3] Its well-documented

pharmacological profile, supported by extensive in vitro and in vivo data, allows for the targeted

investigation of GluN2A-containing NMDA receptors. While a direct comparison to UBP608 is

not feasible due to the absence of public data for the latter, the detailed information presented

here for PEAQX provides a solid foundation for researchers designing studies involving the

modulation of NMDA receptor signaling.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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